molecular formula C22H19N5O2S B2978048 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide CAS No. 2034268-17-0

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide

Cat. No.: B2978048
CAS No.: 2034268-17-0
M. Wt: 417.49
InChI Key: IRYHHXGHZFAWIG-UHFFFAOYSA-N
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Description

The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide features a pyridazinone core substituted with a cyclopropyl group at position 3, an acetamide linker, and a 2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl moiety.

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c1-13-15(21-25-18-6-3-11-23-22(18)30-21)4-2-5-16(13)24-19(28)12-27-20(29)10-9-17(26-27)14-7-8-14/h2-6,9-11,14H,7-8,12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYHHXGHZFAWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3CC3)C4=NC5=C(S4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide involves multiple steps, including the formation of the dihydropyridazinone core and the subsequent attachment of the thiazolopyridine and acetamide groups. The synthetic route typically includes:

    Formation of the dihydropyridazinone core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the thiazolopyridine ring: This step requires the use of specific reagents and catalysts to ensure the correct positioning of the thiazolopyridine moiety.

    Introduction of the acetamide group: This final step involves the acylation of the intermediate compound to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide

Biological Activity

The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural components, including cyclopropyl and thiazole moieties, suggest a diverse range of biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The molecular formula of the compound is C18H22N4O3C_{18}H_{22}N_{4}O_{3}, with a molecular weight of approximately 342.39 g/mol. The structure includes:

  • A cyclopropyl group which may contribute to its unique pharmacological properties.
  • A dihydropyridazine core , known for its various biological activities.
  • A thiazole-pyridine hybrid , which has been associated with anticancer and antimicrobial properties.

Biological Activities

Preliminary studies indicate that compounds similar to this one exhibit a variety of biological activities:

Anticancer Activity

Research has shown that thiazole derivatives can display significant anticancer properties. For instance:

  • Thiazole compounds have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Properties

Thiazole-containing compounds are often investigated for their antimicrobial efficacy. The presence of the thiazole moiety in this compound may enhance its ability to combat bacterial infections. Notable findings include:

  • Certain thiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Compounds with similar structural features have been studied for their neuroprotective effects. The dihydropyridazine component may play a role in protecting neuronal cells from oxidative stress and apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways critical for cell survival and proliferation.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication and transcription processes.

Case Studies

Several studies provide insight into the biological activity of related compounds:

StudyFindings
Study 1 Investigated the anticancer activity of thiazole derivatives; found significant cytotoxic effects against breast cancer cell lines (IC50 = 1.61 µg/mL) .
Study 2 Explored neuroprotective effects of dihydropyridazine derivatives; demonstrated reduced apoptosis in neuronal cell cultures .
Study 3 Evaluated antimicrobial properties; certain thiazole derivatives showed potent activity against Staphylococcus aureus .

Comparison with Similar Compounds

Structural Analogues

Pyridazinone-Based Analogues

Chloropyridazinone Derivative (P-0042) Structure: (R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide Key Differences:

  • Chlorine substituent at position 5 of the pyridazinone ring.
  • Pyrrolidin-3-yloxy-pyridyl and cyclopropylacetamide groups.
    • Synthesis : Uses HBTU-mediated coupling with cyclopropylamine in DMF, a method applicable to the target compound’s acetamide formation .
Heterocyclic Acetamide Derivatives

Indazole-Pyrimidine Acetamide (Example 121) Structure: 2-(3-(4-((1H-indazol-5-yl)amino)-6-(1,4-diazepan-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide Key Differences:

  • Pyrimidine core with indazole and diazepane substituents.
  • Isopropyl acetamide instead of cyclopropane-linked acetamide.
    • Synthesis : Relies on HBTU for amide bond formation, paralleling methodologies for the target compound .

Benzo[b][1,4]oxazin-3-one Derivative (7a-c) Structure: 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Key Differences:

  • Benzoxazine core instead of pyridazinone.
  • Phenyl-oxadiazole substituents.
    • Synthesis : Utilizes cesium carbonate in DMF for nucleophilic substitution, a contrast to the target compound’s likely coupling-driven synthesis .

Structural and Functional Implications

Feature Target Compound Chloropyridazinone (P-0042) Indazole-Pyrimidine Acetamide
Core Structure Pyridazinone Pyridazinone Pyrimidine/Indazole
Substituents Cyclopropyl, thiazolopyridinyl-phenyl Chloro, pyrrolidinyl-pyridyl Diazepane, isopropyl
Acetamide Linker N-(2-methyl-3-thiazolopyridinylphenyl) N-cyclopropyl N-isopropyl
Molecular Weight (Da) Estimated ~500–550 (based on analogues) 445.2 (MS) 515 (M+H)+
Synthetic Method Likely HBTU-mediated coupling (inferred) HBTU/DMF HBTU/DMF
  • Cyclopropyl Group : Enhances metabolic stability compared to larger alkyl groups (e.g., isopropyl in Example 121) by reducing oxidative metabolism .
  • Thiazolopyridine Moiety : May improve π-π stacking interactions in target binding compared to phenyl-oxadiazole derivatives (e.g., 7a-c) .

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